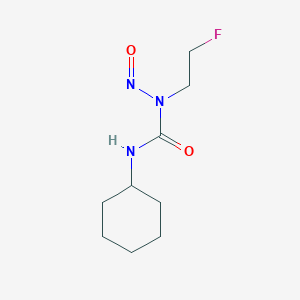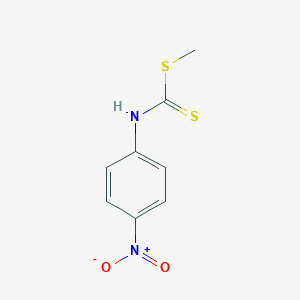
二溴双(三苯基膦)镍(II)
描述
Dibromobis(triphenylphosphine)nickel(II), also known as DBPNi, is an organometallic compound of nickel, which is used in a variety of scientific applications. It is a coordination complex of nickel and triphenylphosphine, with two bromine atoms bound to the nickel atom. DBPNi is used in a wide range of scientific research applications, including organic synthesis, catalysis, and biochemistry. It is also used in laboratory experiments for its unique properties, such as its high solubility in organic solvents and its ability to form stable complexes with organic molecules.
科学研究应用
聚合引发剂:它在很宽的温度范围内有效引发乙烯基单体的聚合,正如聚(甲基丙烯酸甲酯)和聚苯乙烯的合成中所证明的 (Grishin 等人,2006)。
碳氮偶联反应中的催化剂:它在碳氮偶联反应中充当催化剂前体,促进芳基氯化物在温和条件下与二级环胺和苯胺有效胺化 (Chen 和 Yang,2007)。
镍催化的聚合:用于甲基丙烯酸甲酯的镍催化活性自由基聚合,以生产具有窄分子量分布的聚合物 (Uegaki 等人,1997)。
配体交换反应的研究:它与胺的相互作用已使用核磁共振波谱进行研究,揭示了配体交换过程和镍(II) 的配位化学的见解 (Nakamura 等人,1980)。
电化学合成:它已被用于镍催化的电化学合成方法中,例如在聚-2,5-吡啶的形成中 (Schiavon 等人,1988)。
晶体学研究:它的晶体结构已使用 X 射线晶体学确定,提供了有关其分子几何和键合排列的宝贵信息 (Sharma 等人,2003)。
在低聚反应中的作用:它充当低聚反应的催化剂前体,根据所使用的溶剂类型和助催化剂影响产物分布 (Grenouillet,1983)。
作用机制
Target of Action
Dibromobis(triphenylphosphine)nickel(II) is primarily used as a catalyst in organic synthesis . It targets carbon-hydrogen bonds in organic compounds, activating them for subsequent reactions .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition . In this process, the nickel center of the compound inserts itself into the carbon-hydrogen bonds of the target molecule. This results in the activation of these bonds and prepares the molecule for further chemical transformations .
Biochemical Pathways
Dibromobis(triphenylphosphine)nickel(II) is involved in several key biochemical pathways, including cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes . These pathways are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The primary result of Dibromobis(triphenylphosphine)nickel(II)'s action is the formation of new organic compounds through the activation and transformation of carbon-hydrogen bonds . This can lead to the synthesis of a wide range of products, depending on the specific reactants and conditions used .
Action Environment
The action of Dibromobis(triphenylphosphine)nickel(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pressure . Furthermore, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .
安全和危害
属性
IUPAC Name |
dibromonickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXARSPUFVXIX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453273 | |
| Record name | NiBr2(PPh3)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14126-37-5 | |
| Record name | NiBr2(PPh3)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromobis(triphenylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination geometry of Dibromobis(triphenylphosphine)nickel(II) and how does it influence its reactivity?
A: Dibromobis(triphenylphosphine)nickel(II) exhibits a distorted tetrahedral coordination geometry around the nickel(II) center. [] This distortion, characterized by an enlarged Br–Ni–Br angle of 126°, arises from the steric repulsion between the bulky bromine atoms. This tetrahedral geometry plays a crucial role in the compound's reactivity, as it provides a relatively open coordination sphere for incoming reactants, making it a suitable catalyst for certain reactions. For example, its use in the coupling of alkenyl boranes with allylic epoxides highlights this catalytic property. []
Q2: How does the formation of the coordinate bond between nickel and phosphorus in Dibromobis(triphenylphosphine)nickel(II) affect the triphenylphosphine molecule?
A: Research indicates that the formation of the Ni-P coordinate bond does not significantly alter the structure of the triphenylphosphine ligand. [] Bond lengths within the triphenylphosphine molecule, such as P-C bonds, remain consistent, and the C-P-C bond angles are unaffected. This suggests that the hybridization of the phosphorus atom remains unchanged upon coordination to nickel.
Q3: Can Dibromobis(triphenylphosphine)nickel(II) be used as a precursor for other nickel compounds? If so, how?
A: Yes, Dibromobis(triphenylphosphine)nickel(II) can be used as a precursor for synthesizing other nickel compounds, particularly those containing nickel in the zero oxidation state. One example is the synthesis of Tris(triphenylphosphine)nickel(0). [] This synthesis involves the reduction of Dibromobis(triphenylphosphine)nickel(II) using a strong reducing agent like sodium amalgam or n-Butyllithium. This method highlights the versatility of Dibromobis(triphenylphosphine)nickel(II) as a starting material in organometallic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















